molecular formula C11H16N4 B13197061 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B13197061
M. Wt: 204.27 g/mol
InChI Key: QQWZECVYWVICMF-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt), which plays a crucial role in cellular signaling pathways regulating growth and survival .

Preparation Methods

The synthesis of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrrolo[2,3-d]pyrimidine core with the piperidine moiety under specific reaction conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be substituted with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinase B (PKB or Akt).

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can be compared with other similar compounds, such as :

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinase B (PKB or Akt) and have shown potent inhibitory activity.

    Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their CDK2 inhibitory activity and are being studied for their potential in cancer treatment.

The uniqueness of this compound lies in its specific targeting of PKB and its potential for oral bioavailability, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

4-piperidin-1-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H16N4/c1-2-6-15(7-3-1)11-9-4-5-12-10(9)13-8-14-11/h8H,1-7H2,(H,12,13,14)

InChI Key

QQWZECVYWVICMF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2CCN3

Origin of Product

United States

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